molecular formula C19H23N3O5S B2439908 3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide CAS No. 1226456-85-4

3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide

Cat. No.: B2439908
CAS No.: 1226456-85-4
M. Wt: 405.47
InChI Key: YFISFKKNRIERLP-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Synthesis of Sulfomycin Derivatives : Research into the synthesis of dimethyl sulfomycinamate, a compound related to the chemical structure , demonstrates advanced synthetic techniques for creating complex molecules with potential applications in drug discovery and development. This synthesis involves a multi-step process that yields compounds with antibacterial properties, indicating the potential for the specified compound to be synthesized for similar applications (Bagley et al., 2003).

Antimicrobial Activity

Development of Novel Antimicrobial Agents : The synthesis and antibacterial evaluation of new sulfonamide isoxazolo[5,4-b]pyridine derivatives point towards the utility of such compounds in fighting bacterial infections. Selected compounds have shown significant antimicrobial activity, highlighting the potential of the compound for similar research applications (Poręba et al., 2015).

Antitumor Activity

Antitumor Potential : A theoretical investigation on antimalarial sulfonamides as COVID-19 drugs utilizing computational calculations and molecular docking studies illustrates the broader applicability of sulfonamide compounds in addressing various diseases. This suggests that the compound could be investigated for its potential antitumor or antiviral activities, leveraging similar computational and docking methodologies (Fahim & Ismael, 2021).

Chemical Reactions and Mechanisms

Gold(I)-Catalyzed Couplings : Research on the gold-catalyzed reactions of alkynyl thioethers and isoxazoles, including compounds similar to the one , offers insight into the mechanistic features and selectivity patterns of such reactions. This could inform the development of novel synthetic pathways for complex molecules, potentially including the target compound (Fang et al., 2022).

Properties

IUPAC Name

3,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-12-18(13(2)27-20-12)28(24,25)21-14-6-7-17-16(11-14)19(23)22-9-4-3-5-15(22)8-10-26-17/h6-7,11,15,21H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISFKKNRIERLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.